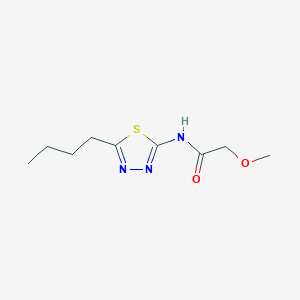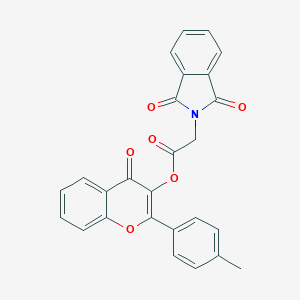![molecular formula C19H13FN2O2S B254650 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. PNU-74654 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair.
Mécanisme D'action
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of DNA-PK, which is a key enzyme involved in the NHEJ pathway of DNA repair. DNA-PK is responsible for repairing double-stranded breaks in DNA, which can be caused by radiation therapy or chemotherapy. Inhibition of DNA-PK leads to an accumulation of DNA damage, which sensitizes cancer cells to radiation therapy and chemotherapy. Additionally, DNA-PK has been shown to play a role in the regulation of gene expression and cell cycle progression, making it a potential target for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit DNA-PK activity in vitro and in vivo, leading to an accumulation of DNA damage and increased sensitivity to radiation therapy and chemotherapy. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its potency and selectivity for DNA-PK, which makes it a valuable tool for studying the role of DNA-PK in cancer and neurodegenerative diseases. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment. One limitation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide include investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide could be further developed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies could also be conducted to investigate the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide and its potential role in regulating gene expression and cell cycle progression.
Méthodes De Synthèse
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with 3-methyl-2-benzofuran-1,4-dione. The final product is obtained by reacting the intermediate compound with acetic anhydride. The yield of the synthesis process is approximately 50% with a purity of 99%.
Applications De Recherche Scientifique
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. The inhibition of DNA-PK has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as DNA-PK has been implicated in the pathogenesis of these diseases.
Propriétés
Nom du produit |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
|---|---|
Formule moléculaire |
C19H13FN2O2S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O2S/c1-11-14-4-2-3-5-16(14)24-17(11)18(23)22-19-21-15(10-25-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H,21,22,23) |
Clé InChI |
ILVSGXQMLFJSJS-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)



![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)


![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)
